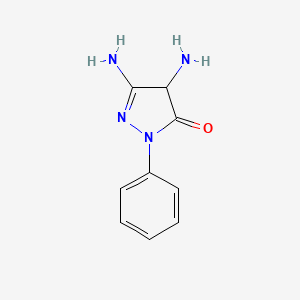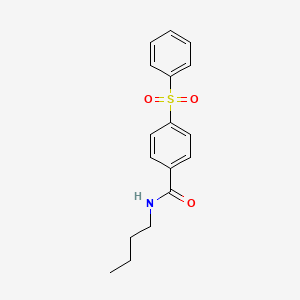
4-(Benzenesulfonyl)-N-butylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzenesulfonyl)-N-butylbenzamide is an organic compound characterized by the presence of a benzenesulfonyl group attached to a butyl-substituted benzamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzenesulfonyl)-N-butylbenzamide typically involves the reaction of benzenesulfonyl chloride with N-butylbenzamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Benzenesulfonyl chloride+N-butylbenzamide→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Benzenesulfonyl)-N-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of benzenesulfide or benzenethiol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-(Benzenesulfonyl)-N-butylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 4-(Benzenesulfonyl)-N-butylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The butylbenzamide moiety may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Benzenesulfonamide: Lacks the butylbenzamide moiety, making it less lipophilic.
N-butylbenzamide: Lacks the benzenesulfonyl group, reducing its potential for enzyme inhibition.
4-(Benzenesulfonyl)-N-methylbenzamide: Similar structure but with a methyl group instead of a butyl group, affecting its physical and chemical properties.
Uniqueness: 4-(Benzenesulfonyl)-N-butylbenzamide is unique due to the combination of the benzenesulfonyl and butylbenzamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
114194-13-7 |
|---|---|
Formule moléculaire |
C17H19NO3S |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)-N-butylbenzamide |
InChI |
InChI=1S/C17H19NO3S/c1-2-3-13-18-17(19)14-9-11-16(12-10-14)22(20,21)15-7-5-4-6-8-15/h4-12H,2-3,13H2,1H3,(H,18,19) |
Clé InChI |
DQMHOFAOTUICJG-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B14292090.png)

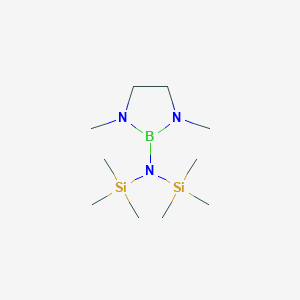
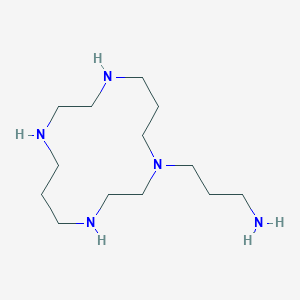
![4-[(5-Methylheptyl)oxy]-4'-octyl-1,1'-biphenyl](/img/structure/B14292103.png)
![3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride](/img/structure/B14292111.png)
![[(1-Nitropropyl)sulfanyl]benzene](/img/structure/B14292113.png)
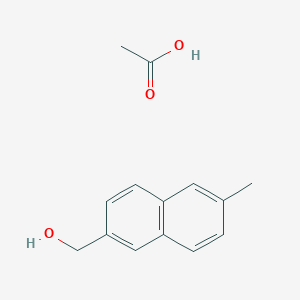

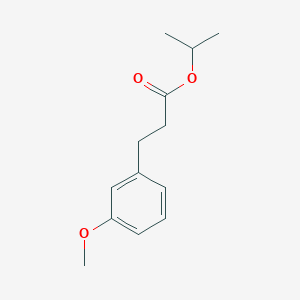
![2-Methyl-2-azaspiro[4.4]non-7-EN-1-one](/img/structure/B14292150.png)
![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B14292152.png)
